molecular formula C24H28INO3 B5138399 Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5475-60-5

Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5138399
CAS No.: 5475-60-5
M. Wt: 505.4 g/mol
InChI Key: WQCYLEBSYMBBGA-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclopentanone with an appropriate aldehyde, followed by iodination and subsequent cyclization to form the hexahydroquinoline core. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Cyclopentyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Cyclopentyl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its iodophenyl group, which can undergo specific reactions not possible with other halogenated analogs. This makes it a valuable compound for certain synthetic applications and research studies.

Biological Activity

Cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 5475-60-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H28INO3C_{24}H_{28}INO_3, and it features a complex hexahydroquinoline structure that contributes to its pharmacological properties. The presence of the iodine atom and the cyclopentyl group are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline have diverse biological activities:

  • Anticancer Activity : Some studies suggest that derivatives of hexahydroquinoline exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains and fungi, indicating potential use in treating infections.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline. Studies have indicated that modifications at specific positions on the quinoline ring can enhance potency and selectivity for specific biological targets.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines
AntimicrobialActivity against bacteria and fungi

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research explored the effects of hexahydroquinoline derivatives on cancer cell lines. The results demonstrated that certain derivatives induced significant apoptosis in breast cancer cells through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

Research conducted on a related compound indicated that it could reduce inflammation markers in animal models of arthritis. The study highlighted its potential as a therapeutic agent for inflammatory diseases.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding how cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline behaves in biological systems. Initial findings suggest moderate bioavailability with a favorable metabolic profile. Toxicological assessments indicate low toxicity levels at therapeutic doses.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline. Potential areas include:

  • Mechanistic Studies : Investigating how the compound interacts with cellular pathways.
  • Clinical Trials : Evaluating efficacy and safety in human subjects.
  • Derivatives Development : Synthesizing new analogs to improve potency and selectivity.

Properties

IUPAC Name

cyclopentyl 4-(3-iodophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28INO3/c1-14-20(23(28)29-17-9-4-5-10-17)21(15-7-6-8-16(25)11-15)22-18(26-14)12-24(2,3)13-19(22)27/h6-8,11,17,21,26H,4-5,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCYLEBSYMBBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)I)C(=O)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385889
Record name ST50226079
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5475-60-5
Record name ST50226079
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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